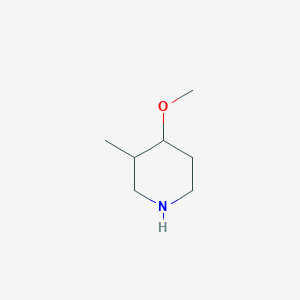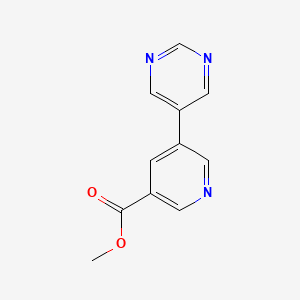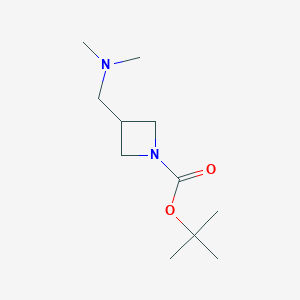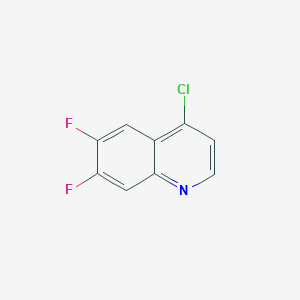
4-Chloro-6,7-difluoroquinoline
Descripción general
Descripción
4-Chloro-6,7-difluoroquinoline is a chemical compound with the molecular formula C9H4ClF2N . It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of 4-Chloro-6,7-difluoroquinoline involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Deacylation of 4-benzoyloxy-2-(1-chloro-2-fluoroethyl)thio-6,7-difluoroquinoline and subsequent intramolecular cyclization followed by substitution with cyclic amines and then hydrolysis have been reported .Molecular Structure Analysis
The molecular weight of 4-Chloro-6,7-difluoroquinoline is 199.58 . The InChI code for this compound is 1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H .Chemical Reactions Analysis
Fluorinated quinolines like 4-Chloro-6,7-difluoroquinoline can undergo a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
4-Chloro-6,7-difluoroquinoline is a powder with a melting point of 93-95°C .Aplicaciones Científicas De Investigación
Antibacterial Agents
4-Chloro-6,7-difluoroquinoline: serves as a precursor in the synthesis of fluoroquinolone antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity and are effective against both Gram-positive and Gram-negative bacteria. The introduction of fluorine atoms enhances the compound’s ability to penetrate bacterial cell walls and interfere with DNA gyrase, an enzyme critical for bacterial DNA replication .
Antimalarial Drugs
The quinoline ring system is a common feature in antimalarial drugs. The fluorinated derivatives, such as those derived from 4-Chloro-6,7-difluoroquinoline , have been studied for their potential use in treating malaria. The fluorine atoms can increase the lipophilicity and metabolic stability of these compounds, making them more effective in targeting the malaria parasite .
Antineoplastic Agents
Compounds synthesized from 4-Chloro-6,7-difluoroquinoline have applications in cancer therapy. They can act as enzyme inhibitors that disrupt cancer cell proliferation. The presence of fluorine atoms can modulate the electronic properties of the molecule, potentially leading to improved efficacy in inhibiting the growth of cancer cells .
Enzyme Inhibition
The structural motif of 4-Chloro-6,7-difluoroquinoline is conducive to enzyme inhibition. It can be used to design inhibitors for a variety of enzymes involved in disease processes. For instance, it can be tailored to inhibit enzymes like tyrosine kinases, which are implicated in several types of cancer .
Agricultural Chemicals
Fluorinated quinolines, including derivatives of 4-Chloro-6,7-difluoroquinoline , find applications in agriculture as pesticides or herbicides. The fluorine atoms can enhance the biological activity of these compounds, making them more potent against pests and weeds .
Liquid Crystal Components
Due to their structural properties, fluorinated quinolines can be used in the development of liquid crystals4-Chloro-6,7-difluoroquinoline derivatives can contribute to the liquid crystalline phases that are essential for display technologies .
Cyanine Dyes
The quinoline structure is integral to cyanine dyes, which are used in various applications, including as sensitizers in photography and as fluorescent dyes in biomedical research. The introduction of fluorine atoms can alter the photophysical properties of these dyes .
Organic Synthesis Intermediates
4-Chloro-6,7-difluoroquinoline: is also valuable as an intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and cross-coupling reactions, to yield a wide range of fluorinated organic compounds with diverse applications .
Safety And Hazards
The safety information for 4-Chloro-6,7-difluoroquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Direcciones Futuras
Fluorinated quinolines, including 4-Chloro-6,7-difluoroquinoline, have found applications in various fields such as medicine and agriculture, and also as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propiedades
IUPAC Name |
4-chloro-6,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSHJNDRZAUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631073 | |
| Record name | 4-Chloro-6,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoroquinoline | |
CAS RN |
863785-94-8 | |
| Record name | 4-Chloro-6,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



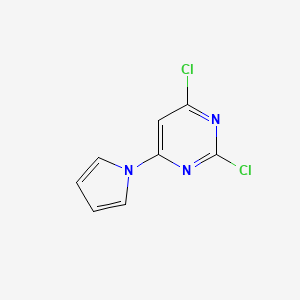

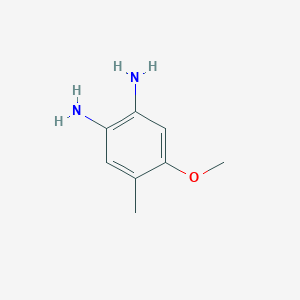
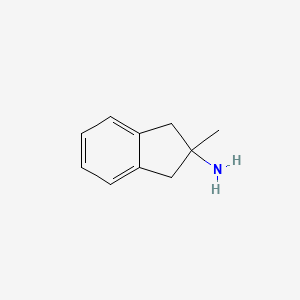
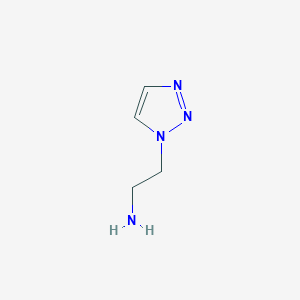
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1629925.png)
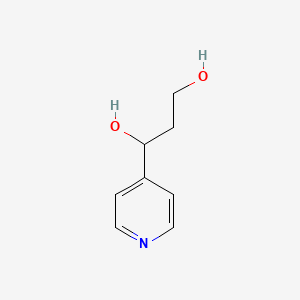
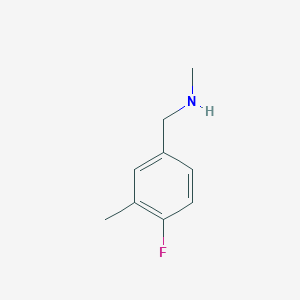
![Methyl 4-(4-chloro[1]benzothieno[2,3-d]pyrimidin-2-yl)cyclohexane-1-carboxylate](/img/structure/B1629931.png)
